![molecular formula C18H17NO3 B12925140 Cis-1-benzhydryltetrahydrofuro[3,4-c]isoxazol-6(3H)-one](/img/structure/B12925140.png)
Cis-1-benzhydryltetrahydrofuro[3,4-c]isoxazol-6(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cis-1-benzhydryltetrahydrofuro[3,4-c]isoxazol-6(3H)-one is a complex organic compound that belongs to the class of isoxazoles. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is notable for its unique structural features, which include a fused furo and isoxazole ring system. The presence of the benzhydryl group adds to its chemical complexity and potential reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cis-1-benzhydryltetrahydrofuro[3,4-c]isoxazol-6(3H)-one typically involves a multi-step process. One common method is the rhodium-catalyzed C–H allylation followed by intramolecular 1,3-dipolar cycloaddition. This method consistently yields bridged isoxazolidines via intermediates bearing activated dienophiles . The reaction conditions often require precise control of temperature and the use of specific catalysts to achieve the desired regio- and stereo-selectivity.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger batches, ensuring the availability of high-purity reagents, and implementing stringent quality control measures to maintain consistency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Cis-1-benzhydryltetrahydrofuro[3,4-c]isoxazol-6(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of different reduced derivatives.
Substitution: The benzhydryl group and other substituents can be replaced through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups replacing the original substituents.
Applications De Recherche Scientifique
Cis-1-benzhydryltetrahydrofuro[3,4-c]isoxazol-6(3H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials and as a precursor in the synthesis of industrial chemicals.
Mécanisme D'action
The mechanism of action of cis-1-benzhydryltetrahydrofuro[3,4-c]isoxazol-6(3H)-one involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Isoxazole: A simpler analog with a five-membered ring containing one oxygen and one nitrogen atom.
Benzhydrylisoxazole: Similar structure but without the fused furo ring.
Furoisoxazole: Contains the fused furo and isoxazole rings but lacks the benzhydryl group.
Uniqueness
Cis-1-benzhydryltetrahydrofuro[3,4-c]isoxazol-6(3H)-one is unique due to its fused ring system and the presence of the benzhydryl group. This combination of structural features imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C18H17NO3 |
|---|---|
Poids moléculaire |
295.3 g/mol |
Nom IUPAC |
(3aR,6aS)-1-benzhydryl-3,3a,4,6a-tetrahydrofuro[3,4-c][1,2]oxazol-6-one |
InChI |
InChI=1S/C18H17NO3/c20-18-17-15(11-21-18)12-22-19(17)16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15-17H,11-12H2/t15-,17+/m1/s1 |
Clé InChI |
MVLNQBRPLBQYEX-WBVHZDCISA-N |
SMILES isomérique |
C1[C@@H]2CON([C@@H]2C(=O)O1)C(C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canonique |
C1C2CON(C2C(=O)O1)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




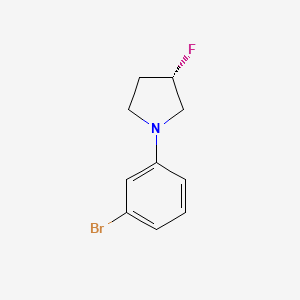
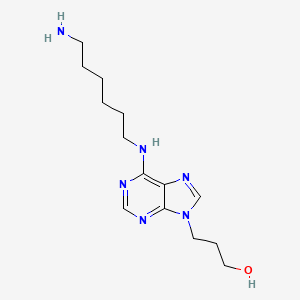

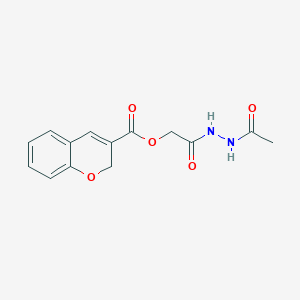
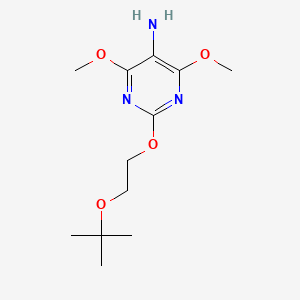


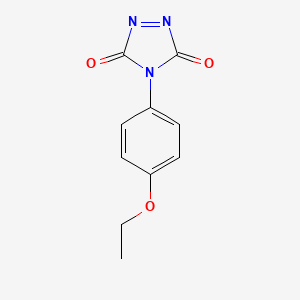
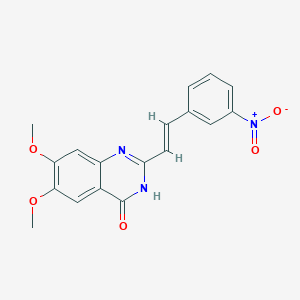

![[(1-Ethyl-1H-indol-3-yl)sulfanyl]acetonitrile](/img/structure/B12925160.png)

